e-64

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

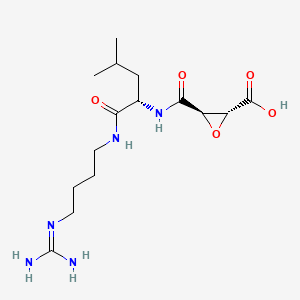

E-64 es un potente e irreversible inhibidor de las proteasas de cisteína. Fue aislado por primera vez del hongo Aspergillus japonicus en 1978. El compuesto es conocido por su capacidad para inhibir una amplia gama de proteasas de cisteína, incluidas la papaína, la catepsina B, la catepsina L, la calpaína y la estafopaína . This compound se caracteriza por su baja toxicidad y su eficaz mecanismo de acción, lo que lo convierte en un posible modelo para el desarrollo de fármacos para tratar enfermedades en las que los altos niveles de proteasas de cisteína son la causa principal .

Métodos De Preparación

E-64 se puede sintetizar mediante métodos naturales y sintéticos. El método natural implica aislar el compuesto de Aspergillus japonicus. La ruta sintética implica la preparación de this compound mediante el acoplamiento de un grupo trans-epoxisuccinico a un dipéptido modificado. El proceso de síntesis incluye la formación de un enlace tioéter entre el grupo trans-epoxisuccinilo de this compound y el grupo tiol activo de las proteasas de cisteína . Los métodos de producción industrial suelen implicar procesos de fermentación a gran escala para cultivar Aspergillus japonicus, seguidos de la extracción y purificación de this compound .

Análisis De Reacciones Químicas

E-64 experimenta varios tipos de reacciones químicas, incluidas la sustitución nucleófila y la hidrólisis. La parte activa del compuesto, el grupo trans-epoxisuccinilo, reacciona con el grupo tiol de las proteasas de cisteína para formar un enlace tioéter covalente . La digestión con pronasa E divide this compound en tres componentes: L-leucina, agmatina y ácido L-trans-succínico . Los reactivos comunes utilizados en estas reacciones incluyen pronasa E y ácido clorhídrico. Los principales productos formados a partir de estas reacciones son los componentes individuales de this compound, que pueden aislarse en forma cristalina .

Aplicaciones Científicas De Investigación

E-64 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un inhibidor específico de las proteasas de cisteína en varios ensayos bioquímicos . En biología, this compound se emplea para estudiar el papel de las proteasas de cisteína en procesos celulares como la autofagia y la apoptosis . En medicina, this compound ha demostrado potencial en el tratamiento de enfermedades caracterizadas por una actividad excesiva de proteasas de cisteína, como el cáncer y las infecciones parasitarias . Además, this compound se utiliza en la industria para el desarrollo de inhibidores de proteasas y como herramienta para estudiar la función de las proteasas .

Mecanismo De Acción

El mecanismo de acción de E-64 implica la unión covalente del compuesto a la cisteína del sitio activo de las proteasas de cisteína. Esto ocurre a través de un ataque nucleofílico del grupo tiol de la cisteína en el C2 del epóxido en this compound . Esta formación de enlace covalente da como resultado la inhibición irreversible de la actividad proteasa. This compound se dirige específicamente a la cisteína del sitio activo, impidiendo que la proteasa catalice la hidrólisis de los enlaces peptídicos .

Comparación Con Compuestos Similares

E-64 es único entre los inhibidores de proteasas de cisteína debido a su mecanismo de inhibición irreversible y su baja toxicidad. Compuestos similares incluyen leupeptina y antipaína, que también son inhibidores de proteasas de cisteína pero difieren en sus mecanismos de inhibición y especificidad . La leupeptina y la antipaína son inhibidores reversibles y tienen una especificidad más amplia en comparación con this compound . Otro compuesto similar es CA-074, que es un potente inhibidor de la catepsina B pero no inhibe otras proteasas de cisteína tan eficazmente como this compound .

Propiedades

Fórmula molecular |

C15H27N5O5 |

|---|---|

Peso molecular |

357.41 g/mol |

Nombre IUPAC |

(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |

Clave InChI |

LTLYEAJONXGNFG-HBNTYKKESA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Pictogramas |

Health Hazard |

Sinónimos |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.